Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a nitrophenyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate can be achieved through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-nitrobenzaldehyde in the presence of a suitable base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various functionalized carbamates and other derivatives.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be beneficial in therapeutic applications .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Comparison:
- tert-Butyl N-(2-hydroxyethyl)carbamate and tert-Butyl N-(3-hydroxypropyl)carbamate are similar in structure but differ in the length of the carbon chain attached to the hydroxy group. These compounds exhibit similar reactivity but may differ in their physical properties and solubility.
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate contains an additional hydroxy group, which can lead to different reactivity and potential applications. The presence of multiple hydroxy groups can enhance its solubility and reactivity in certain reactions .
Conclusion
tert-Butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C14H20N2O5 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
tert-butyl N-[3-hydroxy-1-(3-nitrophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(18)15-12(7-8-17)10-5-4-6-11(9-10)16(19)20/h4-6,9,12,17H,7-8H2,1-3H3,(H,15,18) |
InChI Key |
HABQSOAEHLQKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.